Cas no 727697-51-0 (2-cyano-3-[4-(diphenylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide)
![2-cyano-3-[4-(diphenylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide structure](https://www.kuujia.com/scimg/cas/727697-51-0x500.png)
2-cyano-3-[4-(diphenylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- AB01317813-02
- Z44308767
- EN300-26580392
- 727697-51-0
- NCGC00321770-01
- 2-cyano-3-[4-(diphenylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
- (Z)-2-Cyano-3-[4-(N-phenylanilino)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
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- Inchi: 1S/C29H20F3N3O/c30-29(31,32)23-8-7-9-24(19-23)34-28(36)22(20-33)18-21-14-16-27(17-15-21)35(25-10-3-1-4-11-25)26-12-5-2-6-13-26/h1-19H,(H,34,36)/b22-18-
- InChI Key: FLMSZYFIHAQFLZ-PYCFMQQDSA-N
- SMILES: FC(C1C=CC=C(C=1)NC(/C(/C#N)=C\C1C=CC(=CC=1)N(C1C=CC=CC=1)C1C=CC=CC=1)=O)(F)F
Computed Properties
- Exact Mass: 483.15584676g/mol
- Monoisotopic Mass: 483.15584676g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 36
- Rotatable Bond Count: 6
- Complexity: 778
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.5
- Topological Polar Surface Area: 56.1Ų
2-cyano-3-[4-(diphenylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26580392-0.05g |
2-cyano-3-[4-(diphenylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
727697-51-0 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-cyano-3-[4-(diphenylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide Related Literature
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Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
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2. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
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Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
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Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
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Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
Additional information on 2-cyano-3-[4-(diphenylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Introduction to 2-Cyano-3-[4-(Diphenylamino)Phenyl]-N-[3-(Trifluoromethyl)Phenyl]Prop-2-Enamide (CAS No. 727697-51-0)
2-Cyano-3-[4-(Diphenylamino)Phenyl]-N-[3-(Trifluoromethyl)Phenyl]Prop-2-Enamide (CAS No. 727697-51-0) is a complex organic compound with a unique molecular structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of enamides, which are known for their versatile applications in drug design and materials science. The molecule's structure features a cyano group, a diphenylamino substituent, and a trifluoromethyl group, all of which contribute to its distinctive chemical properties and potential biological activity.
The diphenylamino group attached to the phenyl ring at position 4 introduces significant steric hindrance and electronic effects, which can influence the compound's reactivity and stability. Similarly, the trifluoromethyl group at position 3 of the phenyl ring enhances the molecule's lipophilicity and metabolic stability, making it an attractive candidate for drug development. Recent studies have highlighted the potential of this compound as a modulator of cellular signaling pathways, particularly in cancer research.
Recent advancements in computational chemistry have enabled researchers to predict the bioavailability and binding affinity of this compound with various protein targets. For instance, molecular docking studies have revealed that 2-cyano-3-[4-(diphenylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide exhibits high affinity for certain kinases involved in cell proliferation and apoptosis. These findings underscore its potential as a lead compound for developing targeted therapies against chronic diseases such as cancer.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the enamide backbone through amide bond formation and subsequent functionalization with the diphenylamino and trifluoromethyl groups. The optimization of reaction conditions has been a focal point for researchers aiming to improve yield and purity, ensuring scalability for potential industrial applications.
In terms of chemical properties, 2-cyano-3-[4-(diphenylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is characterized by its high stability under physiological conditions, making it suitable for in vivo studies. Its solubility profile has been optimized through careful design of the substituents, enhancing its pharmacokinetic properties. Recent research has also explored its photophysical properties, revealing potential applications in fluorescence-based sensing technologies.
From an environmental perspective, the compound's biodegradability and ecological impact have been assessed to ensure compliance with regulatory standards. Studies indicate that it undergoes efficient biotransformation under aerobic conditions, minimizing its environmental footprint. This aligns with current trends toward sustainable chemistry practices in drug development.
In conclusion, 2-cyano-3-[4-(diphenylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide (CAS No. 727697-51-0) represents a promising candidate for advancing drug discovery and materials science. Its unique molecular architecture, coupled with recent research findings, positions it as a valuable tool for addressing unmet medical needs and exploring novel technological applications.
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